methylmalonyl-coenzyme A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

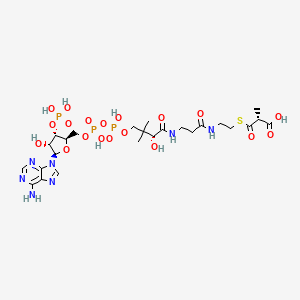

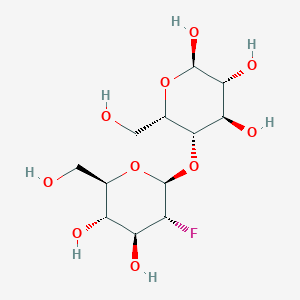

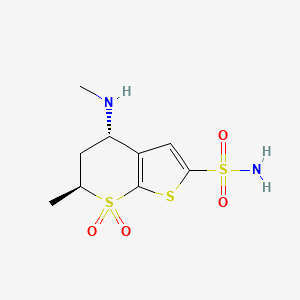

Methylmalonyl-coenzyme A is a thioester consisting of coenzyme A linked to methylmalonic acid. This compound is crucial in the metabolism of fatty acids with an odd number of carbons, certain amino acids (valine, isoleucine, methionine, threonine), and cholesterol side-chains .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methylmalonyl-coenzyme A can be synthesized through a two-step procedure. The first step involves the preparation of the thiophenyl ester of methylmalonic acid using dicyclohexylcarbodiimide as a condensing agent. This is followed by transesterification with coenzyme A, yielding this compound in an 80% overall yield . An additional step, methylation of malonic acid with iodomethane, can introduce a stable or radioactive isotope into the product .

Industrial Production Methods

Industrial production methods for this compound often involve chemo-enzymatic synthesis. This approach systematically tests various methods for the synthesis of acyl-coenzyme A thioesters, including saturated acyl-coenzyme A, α,β-unsaturated acyl-coenzyme A, and α-carboxylated acyl-coenzyme A . These methods are scalable and do not require special chemical equipment, making them convenient for biological laboratories .

Analyse Chemischer Reaktionen

Types of Reactions

Methylmalonyl-coenzyme A undergoes several types of reactions, including:

Isomerization: It is converted into succinyl-coenzyme A by this compound mutase.

Epimerization: The enzyme this compound epimerase catalyzes the interconversion of D- and L-methylmalonyl-coenzyme A.

Common Reagents and Conditions

Propionyl-coenzyme A and bicarbonate: These are converted to this compound by the enzyme propionyl-coenzyme A carboxylase.

Major Products Formed

Succinyl-coenzyme A: This is the major product formed from the isomerization of this compound.

Wissenschaftliche Forschungsanwendungen

Methylmalonyl-coenzyme A has several scientific research applications:

Chemistry: It is used in the study of coenzyme A-dependent enzymes and pathways.

Biology: It plays a role in the metabolism of fatty acids, amino acids, and cholesterol.

Medicine: It is involved in the diagnosis and study of metabolic disorders such as methylmalonic acidemia.

Industry: It is used in the production of various coenzyme A esters that are of biochemical interest.

Wirkmechanismus

Methylmalonyl-coenzyme A exerts its effects through several mechanisms:

Vergleich Mit ähnlichen Verbindungen

Methylmalonyl-coenzyme A can be compared with other similar compounds:

Succinyl-coenzyme A: This compound is the product of the isomerization of this compound and plays a key role in the tricarboxylic acid cycle.

Propionyl-coenzyme A: This is the precursor to this compound in the metabolic pathway.

Malonyl-coenzyme A: This compound is involved in fatty acid biosynthesis and is structurally similar to this compound.

This compound is unique due to its role in both the metabolism of odd-chain fatty acids and certain amino acids, as well as its involvement in the tricarboxylic acid cycle .

Eigenschaften

CAS-Nummer |

73173-92-9 |

|---|---|

Molekularformel |

C25H40N7O19P3S |

Molekulargewicht |

867.6 g/mol |

IUPAC-Name |

(2R)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid |

InChI |

InChI=1S/C25H40N7O19P3S/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/t12-,13-,16-,17-,18+,22-/m1/s1 |

InChI-Schlüssel |

MZFOKIKEPGUZEN-AGCMQPJKSA-N |

Isomerische SMILES |

C[C@H](C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Kanonische SMILES |

CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,8R)-8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(2-naphthylmethyl)-7,8-dihydroimidazo[1,2-A]pyrazin-3(2H)-one](/img/structure/B10776742.png)

![2-{4-[2-(S)-Allyloxycarbonylamino-3-{4-[(2-carboxy-phenyl)-oxalyl-amino]-phenyl}-propionylamino]-butoxy}-6-hydroxy-benzoic acid methyl ester](/img/structure/B10776752.png)

![N-{3-[4-(3-Amino-propyl)-piperazin-1-YL]-propyl}-3-nitro-5-(galactopyranosyl)-beta-benzamide](/img/structure/B10776798.png)

![2-[4-(Hydroxy-methoxy-methyl)-benzyl]-7-(4-hydroxymethyl-benzyl)-1,1-dioxo-3,6-bis-phenoxymethyl-1lambda6-[1,2,7]thiadiazepane-4,5-diol](/img/structure/B10776814.png)